

L-p-Boronophenylalanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-p-Boronophenylalanine*

Cat. No.: *B1266083*

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
An In-depth Technical Guide on the Core Chemical Structure and Properties of **L-p-Boronophenylalanine** for Researchers, Scientists, and Drug Development Professionals.

L-p-Boronophenylalanine (BPA) is a boron-containing amino acid analogue of phenylalanine that has garnered significant attention in the scientific community, primarily for its crucial role as a boron delivery agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fundamental experimental protocols related to BPA.

Chemical Structure and Properties

L-p-Boronophenylalanine is structurally similar to the essential amino acid L-phenylalanine, with the key difference being the substitution of a boronic acid group ($-B(OH)_2$) at the para position of the phenyl ring. This structural mimicry allows it to be recognized and transported by cellular amino acid transport systems.

Chemical Structure:

 Chemical structure of L-p-Boronophenylalanine

Synonyms: 4-Borono-L-phenylalanine, Borofalan

Physicochemical Properties

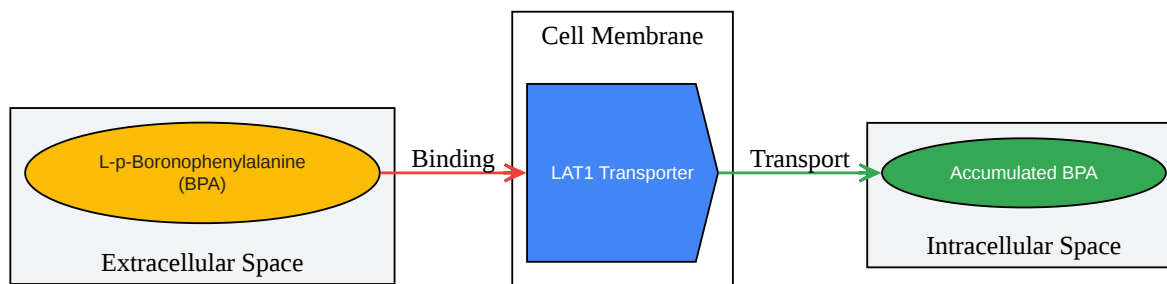
The physicochemical properties of BPA are critical for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

Property	Value
Chemical Formula	C ₉ H ₁₂ BNO ₄
Molecular Weight	209.01 g/mol [1]
Melting Point	>300 °C
pKa Values	pKa ₁ = 2.35, pKa ₂ = 8.45, pKa ₃ = 9.67[2]
Water Solubility	0.72 ± 0.13 g/L[2]
Solubility in DMSO	10.94 mg/mL (with sonication and pH adjustment)

Due to its zwitterionic nature at physiological pH, BPA has limited water solubility. To overcome this, it is often formulated as a complex with fructose, which significantly enhances its solubility for intravenous administration.[3][4]

Mechanism of Cellular Uptake

The selective accumulation of BPA in tumor cells is a cornerstone of its application in BNCT. This selectivity is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells to meet their high demand for amino acids for proliferation. BPA, mimicking L-phenylalanine, is recognized and actively transported into the cancer cells by LAT1.[5][6] Other transporters, such as LAT2 and ATB0+, have also been shown to transport BPA.[3][7]



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Cellular uptake of **L-p-Boronophenylalanine (BPA)** via the LAT1 transporter.

Experimental Protocols

The following are detailed methodologies for key experiments involving BPA.

In Vitro BPA Uptake Assay in Cancer Cells

This protocol outlines a typical procedure to quantify the uptake of BPA in adherent cancer cell lines.

1. Cell Culture:

- Culture cancer cells of interest (e.g., U-87 MG glioblastoma cells) in appropriate media and conditions until they reach 80-90% confluency in 6-well plates.

2. Preparation of BPA Solution:

- Prepare a stock solution of BPA in a suitable solvent (e.g., DMSO, with pH adjustment).
- Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 10, 50, 100 μ M).

3. Uptake Experiment:

- Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

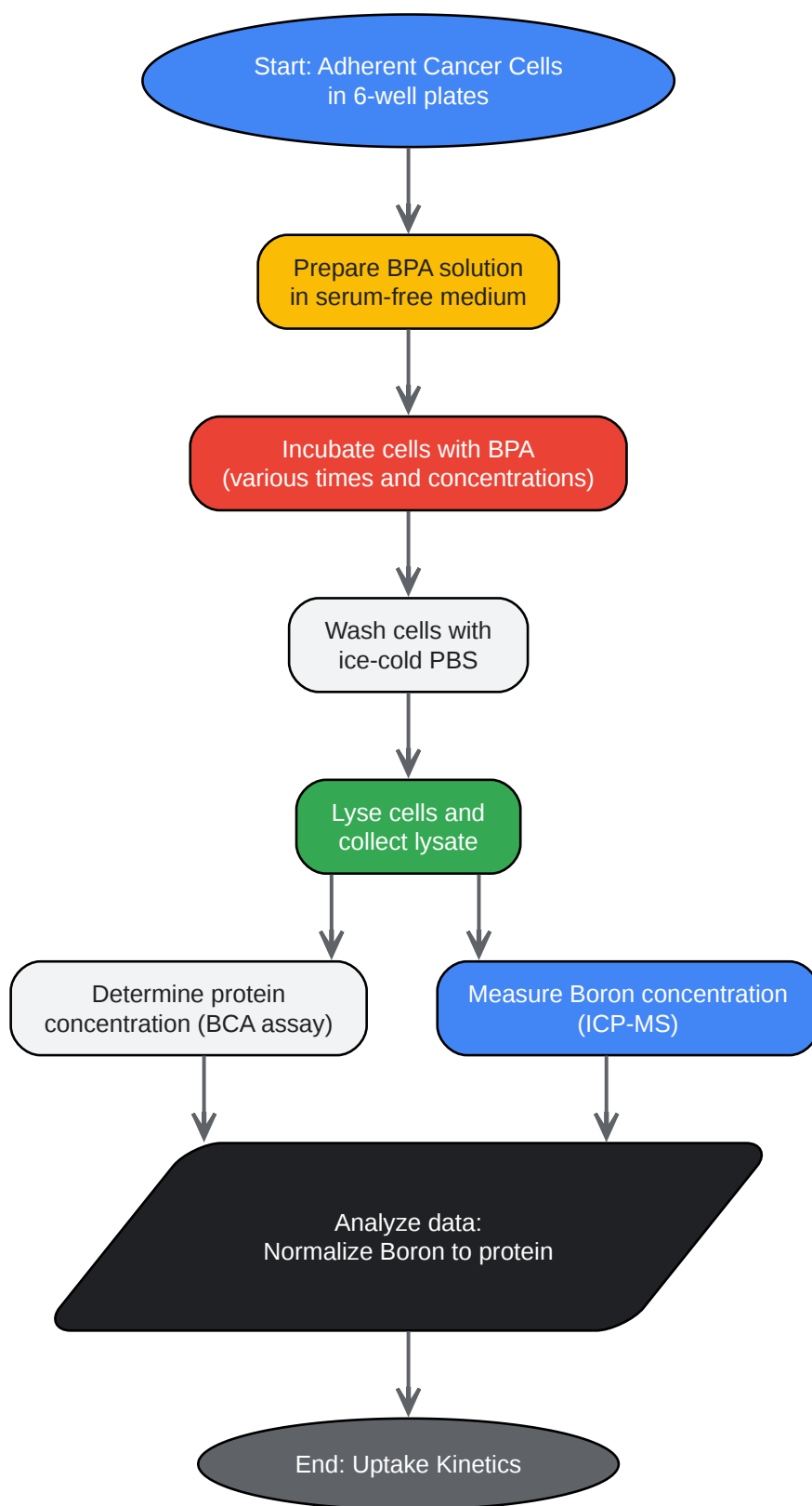
- Add the BPA-containing medium to each well.
- Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
- To determine non-specific uptake, a parallel set of wells can be co-incubated with a competitive inhibitor of LAT1 (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH).

4. Cell Lysis and Boron Quantification:

- After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular BPA.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
- Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
- Measure the boron concentration in the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).

5. Data Analysis:

- Normalize the boron concentration to the total protein content (e.g., $\mu\text{g Boron} / \text{mg protein}$).
- Plot the uptake over time to determine the uptake kinetics.



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Workflow for an in vitro BPA uptake assay.

In Vivo Biodistribution Study in a Mouse Tumor Model

This protocol provides a general framework for assessing the biodistribution of BPA in tumor-bearing mice.

1. Animal Model:

- Establish a tumor xenograft model by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., BALB/c nude mice).
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. BPA Administration:

- Prepare a sterile, injectable formulation of BPA, typically as a BPA-fructose complex, in a physiological buffer.
- Administer the BPA solution to the mice via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 250-500 mg/kg body weight).

3. Tissue Collection:

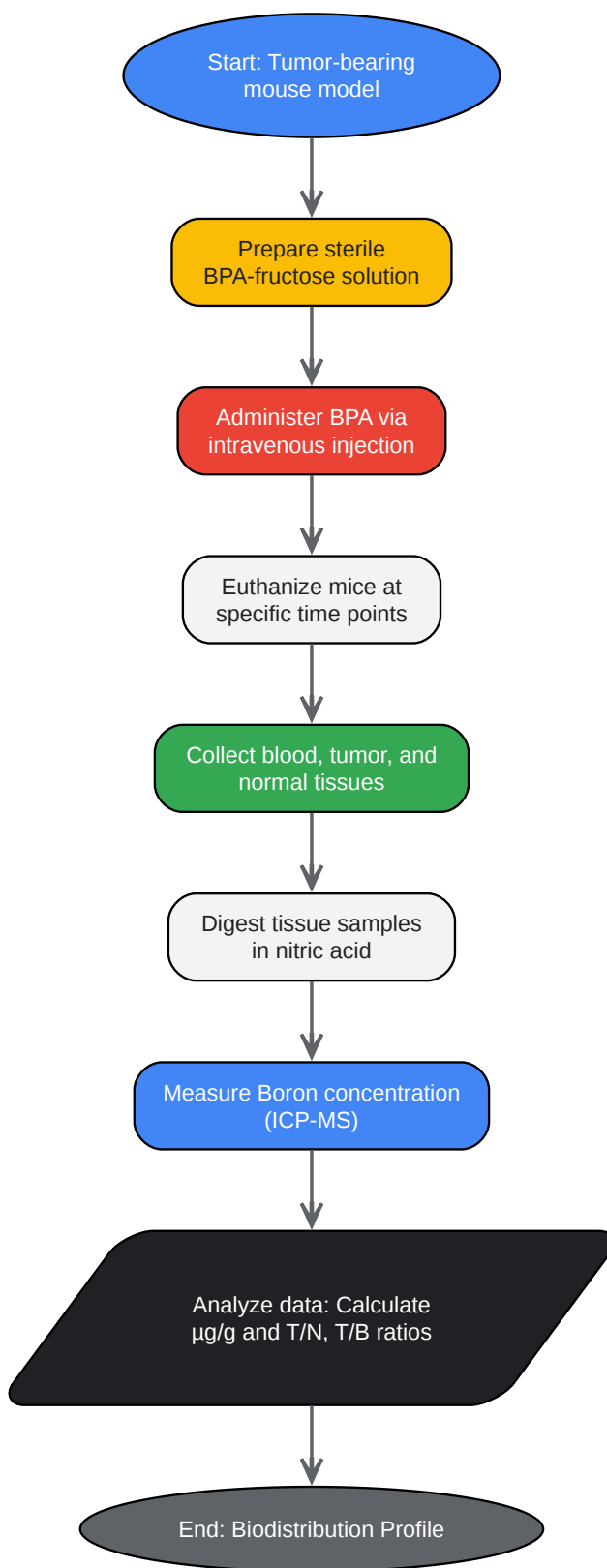
- At predetermined time points post-injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice according to approved animal welfare protocols.
- Collect blood samples via cardiac puncture.
- Dissect and collect the tumor and various normal tissues of interest (e.g., liver, kidney, brain, muscle, skin).

4. Sample Processing and Boron Quantification:

- Weigh each tissue sample.
- Digest the tissue samples using a strong acid (e.g., nitric acid) with heating.
- Dilute the digested samples to a suitable volume with deionized water.
- Measure the boron concentration in each sample using ICP-MS or ICP-AES.

5. Data Analysis:

- Calculate the boron concentration in each tissue as micrograms of boron per gram of tissue ($\mu\text{g/g}$).
- Determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios at each time point.
- Plot the biodistribution profiles to identify the time of maximum tumor boron accumulation and optimal T/N and T/B ratios.



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Workflow for an in vivo BPA biodistribution study.

This technical guide provides a foundational understanding of **L-p-boronophenylalanine** for researchers in drug development and related scientific fields. The provided data and protocols serve as a starting point for further investigation and application of this important compound in cancer therapy and other research areas.

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